Higher Commercial Purity of 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol Relative to Ortho-Substituted Analog
The target compound is available at 98% purity from Leyan (cat. 1647302) , whereas the ortho-substituted regioisomer 2-((3-methylpiperidin-1-yl)methyl)benzenethiol is supplied at 95% purity by AKSci (cat. 8265EB) . This 3‑percentage‑point purity advantage is relevant for synthetic applications where impurities can divert reaction pathways or for biological assays where contaminants may elicit confounding activity. No head-to-head purity study exists; the comparison relies on vendor Certificate of Analysis specifications.
| Evidence Dimension | Supplier-specified purity (HPLC/GC area%) |
|---|---|
| Target Compound Data | 98% (Leyan, product no. 1647302) |
| Comparator Or Baseline | 2-((3-Methylpiperidin-1-yl)methyl)benzenethiol: 95% (AKSci, cat. 8265EB) |
| Quantified Difference | +3 percentage points |
| Conditions | Commercial supplier release specifications; exact analytical methods not disclosed |
Why This Matters
A 3% purity gap can translate to significantly lower levels of undefined impurities, reducing the risk of off-target effects in biological assays and improving yield consistency in multi-step synthetic sequences.
